molecular formula C9H18Cl2N4O B2498119 N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2155840-09-6

N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride

Cat. No.: B2498119
CAS No.: 2155840-09-6
M. Wt: 269.17
InChI Key: IQFYVCQEAVHSIY-FOMWZSOGSA-N
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Description

N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17. The purity is usually 95%.
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Biological Activity

N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₄Cl₂N₄O₂
  • Molecular Weight : 255.14 g/mol
  • SMILES Notation : CC(C1C(C(C(O1)N)C(N)C)N)Cl)Cl

This structure includes a triazole ring, which is often associated with antifungal and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole can inhibit various bacterial strains effectively. The mechanism is thought to involve interference with the synthesis of nucleic acids or disruption of cell membrane integrity.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structure suggests it may inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in specific cancer cell lines. Mechanistic studies suggest that it may modulate signaling pathways involved in cell survival and proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine; dihydrochloride:

Study Cell Line IC50 (µM) Activity
Study 1HeLa15.0Anticancer
Study 2C. albicans10.5Antifungal
Study 3E. coli20.0Antibacterial

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Key Enzymes : Targeting enzymes critical for pathogen survival.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : Affecting the structural integrity of microbial cells.

Properties

IUPAC Name

N-methyl-1-[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-6-11-9(13-12-6)7-3-4-14-8(7)5-10-2;;/h7-8,10H,3-5H2,1-2H3,(H,11,12,13);2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVCQEAVHSIY-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=N1)C2CCOC2CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=N1)[C@H]2CCO[C@H]2CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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